molecular formula C10H10N2O6S B8641700 6-Methoxycarbonylmethylsulfanyl-5-nitro-nicotinic Acid Methyl Ester

6-Methoxycarbonylmethylsulfanyl-5-nitro-nicotinic Acid Methyl Ester

Cat. No.: B8641700
M. Wt: 286.26 g/mol
InChI Key: TUYDCNSJEARJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxycarbonylmethylsulfanyl-5-nitro-nicotinic Acid Methyl Ester is a useful research compound. Its molecular formula is C10H10N2O6S and its molecular weight is 286.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O6S

Molecular Weight

286.26 g/mol

IUPAC Name

methyl 6-(2-methoxy-2-oxoethyl)sulfanyl-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O6S/c1-17-8(13)5-19-9-7(12(15)16)3-6(4-11-9)10(14)18-2/h3-4H,5H2,1-2H3

InChI Key

TUYDCNSJEARJEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-chloro-5-nitro-nicotinic acid methyl ester (1.0 g) [prepared as described by A. H. Berrie et al. J. Chem. Soc. 2590–2594 (1951)] in dichloromethane (10 ml) containing triethylamine (0.76 ml) was treated with mercapto-acetic acid methyl ester (0.44 ml) and the solution was stirred at room temperature for 1 hour and evaporated to dryness. Sodium bicarbonate solution was added and the mixture was extracted with dichloromethane, dried (anhydrous sodium sulfate) and evaporated to afford a solid (1.0 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
0.76 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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